molecular formula C14H17NO2 B5735796 (2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

(2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B5735796
M. Wt: 231.29 g/mol
InChI Key: KRZTVPRMSBMBMO-CMDGGOBGSA-N
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Description

(2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group on one phenyl ring and a pyrrolidine ring attached to the propenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 1-pyrrolidinylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as zeolites or metal-organic frameworks (MOFs) can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • (2E)-3-(2-hydroxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • (2E)-3-(2-chlorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the methoxy group, which can enhance its biological activity and alter its chemical reactivity compared to other similar compounds. The pyrrolidine ring also contributes to its distinct pharmacological properties.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-7-3-2-6-12(13)8-9-14(16)15-10-4-5-11-15/h2-3,6-9H,4-5,10-11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZTVPRMSBMBMO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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